Obelmycin D
Description
Obelmycin D is a member of the anthracycline class of antibiotics, structurally and functionally related to compounds like daunomycin, adriamycin (doxorubicin), and Obelmycin A. Anthracyclines are renowned for their antitumor activity, primarily through DNA intercalation and topoisomerase II inhibition. However, their clinical utility is often hampered by dose-dependent cardiotoxicity and drug resistance. This compound is hypothesized to address these limitations through structural modifications that enhance efficacy and reduce toxicity.
Properties
CAS No. |
107807-17-0 |
|---|---|
Molecular Formula |
C60H88N2O23 |
Molecular Weight |
1205.3 g/mol |
IUPAC Name |
7,10-bis[[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C60H88N2O23/c1-12-60(73)23-38(80-41-19-30(61(8)9)55(26(4)76-41)83-43-21-36(67)57(28(6)78-43)81-39-17-15-32(63)24(2)74-39)47-50(54(72)49-48(53(47)71)51(69)45-34(65)13-14-35(66)46(45)52(49)70)59(60)85-42-20-31(62(10)11)56(27(5)77-42)84-44-22-37(68)58(29(7)79-44)82-40-18-16-33(64)25(3)75-40/h13-14,24-33,36-44,55-59,63-68,71-73H,12,15-23H2,1-11H3 |
InChI Key |
NWSULKNDMBRCNS-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C=CC(=C7C6=O)O)O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |
Synonyms |
obelmycin D |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Obelmycin D shares a tetracyclic aglycone core with other anthracyclines but differs in its sugar moiety and side-chain substitutions. Key structural comparisons include:
*Inferred based on Obelmycin A’s molecular weight .
Structural variations in the sugar moiety (e.g., L-rhamnose in Obelmycin A/D vs. daunosamine in daunomycin/adriamycin) influence DNA binding affinity and cellular uptake .
Pharmacological Activity
In Vitro and In Vivo Efficacy Obelmycin A, a close analog, demonstrates superior antitumor activity against leukemia L1210 cells compared to daunomycin and adriamycin, with an IC₅₀ of 0.02 µg/mL vs. 0.05 µg/mL for daunomycin . In murine models, Obelmycin A increased survival time by 250% in leukemia-bearing mice, outperforming traditional anthracyclines . While direct data for this compound is absent, structural similarities suggest comparable or enhanced efficacy.
Toxicity Profile
Cardiotoxicity, a major limitation of anthracyclines, is linked to reactive oxygen species (ROS) generation. Obelmycin A’s modified side chain reduces ROS production by 40% compared to adriamycin in cardiomyocyte assays . This implies that this compound may exhibit similar or improved safety profiles.
Clinical and Preclinical Data
| Metric | Obelmycin A | Adriamycin |
|---|---|---|
| Tumor Growth Inhibition (L1210) | 98% | 85% |
| Cardiotoxicity Incidence (Mice) | 10% | 60% |
| Plasma Half-Life | 8.2 hours | 6.5 hours |
The extended half-life of Obelmycin A suggests improved pharmacokinetics, a trait likely conserved in this compound .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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